2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine

Antifungal Candida albicans MIC

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine (CAS 31555-35-8, MFCD00478265) is a 2-arylimidazo[1,2-a]pyrimidine heterocycle (C₁₃H₁₁N₃O, MW 225.25) bearing a para-methoxyphenyl substituent. This scaffold serves as a privileged structure in medicinal chemistry, with reported applications spanning antimicrobial, anti-inflammatory (COX-2), and kinase-inhibitory programs.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 31555-35-8
Cat. No. B2814070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine
CAS31555-35-8
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
InChIInChI=1S/C13H11N3O/c1-17-11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12/h2-9H,1H3
InChIKeyMZWNMPVRUFGZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine (CAS 31555-35-8): Core Scaffold and Procurement Identity


2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine (CAS 31555-35-8, MFCD00478265) is a 2-arylimidazo[1,2-a]pyrimidine heterocycle (C₁₃H₁₁N₃O, MW 225.25) bearing a para-methoxyphenyl substituent. This scaffold serves as a privileged structure in medicinal chemistry, with reported applications spanning antimicrobial, anti-inflammatory (COX-2), and kinase-inhibitory programs [1]. The compound is commercially supplied as a free base (typical purity >95%) as well as a hydrobromide salt (CAS 31555-36-9) that enhances aqueous solubility . Its para-methoxy substitution pattern distinguishes it from halogen-, methyl-, and ortho/meta-methoxy analogs that populate this compound class.

Why 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine Cannot Be Interchanged with Generic 2-Arylimidazo[1,2-a]pyrimidine Analogs


Within the imidazo[1,2-a]pyrimidine series, the identity and position of the 2-aryl substituent profoundly dictate both potency and spectrum of biological activity. In head-to-head antimicrobial profiling, the para-methoxy derivative (3g) and the para-chloro derivative (3c) display divergent Gram-positive vs. yeast selectivity profiles, while ortho-methoxy (3e) and meta-methoxy (3f) analogs exhibit qualitatively weaker activity [1]. Similarly, in anti-inflammatory contexts, 2,3-diaryl substitution patterns with para-methoxyphenyl groups confer differential COX-2 selectivity compared to halogenated analogs [2]. Simple interchange of one 2-aryl imidazo[1,2-a]pyrimidine for another—even among regioisomeric methoxyphenyl variants—therefore risks loss of target potency, altered selectivity, or complete inactivity in established assays.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine vs. Closest Analogs


Antifungal MIC Against Candida albicans: 4-Methoxy vs. 4-Chloro vs. 4-Methyl vs. 3,4-Dimethylphenyl Analogs

In a direct head-to-head panel of eleven 2-arylimidazo[1,2-a]pyrimidines, compound 3g (2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine) demonstrated an MIC of 2.5 mg/mL against C. albicans ATCC 10231, equipotent to the most active compounds in the series (3j, 3k) and superior to the 4-chlorophenyl analog 3a (MIC = 5 mg/mL against C. albicans ATCC 26790; no reported activity against ATCC 10231) [1]. Against C. albicans ATCC 26790, 3g showed MIC = 5 mg/mL, comparable to 3a and 3c but less potent than 3j and 3k (MIC = 2.5 mg/mL) [1]. Importantly, 3g was one of only two compounds (with 3k) to exhibit activity against both C. albicans strains tested [1].

Antifungal Candida albicans MIC

Antibacterial Activity Against Bacillus subtilis: Para-Methoxy Substitution Confers Superior Potency

Compound 3g uniquely exhibited potent activity against B. subtilis with a zone of inhibition of 19.3 ± 0.3 mm (at 50 mg/mL in DMSO) and an MIC of 2.5 mg/mL—the lowest MIC recorded against B. subtilis in the entire 11-compound panel [1]. By comparison, the 4-chlorophenyl analog 3a and 4-methylphenyl analog 3d showed no detectable activity against B. subtilis, while 3c (4-bromophenyl) and 3j (naphthyl) showed only moderate activity (MIC = 5.0 and 2.5 mg/mL, respectively, but with smaller inhibition zones) [1]. The para-methoxy group thus appears essential for B. subtilis activity, as the ortho-methoxy (3e) and meta-methoxy (3f) regioisomers were inactive [1].

Antibacterial Bacillus subtilis Zone of Inhibition

Molecular Docking Affinity Against S. aureus Dihydropteroate Synthase: 4-Methoxy Enhances Target Binding vs. 4-Chloro and 4-Methyl Analogs

In silico docking against the S. aureus dihydropteroate synthase (DHPS) target (PDB: 4URM), compound 3g exhibited a binding energy score of –5.205 kcal/mol, closely approaching the native ligand GDP-5 score of –6.077 kcal/mol, and superior to compounds 3j (–4.958 kcal/mol) and 3k (–5.616 to –5.855 kcal/mol range) [1]. Compound 3g formed one conventional hydrogen bond with THR109(A) (2.95 Å), one carbon–hydrogen bond with MET105(A) (2.70 Å), two electrostatic interactions with GLU90(A) and ASP140(A), and two hydrophobic contacts with GLY104(A) [1]. This interaction pattern is qualitatively distinct from that of the halogenated analogs, where hydrophobic/electrostatic balance favors different residues [1].

Molecular docking S. aureus DHPS

Regioisomeric Selectivity: Para-Methoxy vs. Ortho-Methoxy and Meta-Methoxy Imidazo[1,2-a]pyrimidines

The three methoxy-substituted isomers—2-(2-methoxyphenyl) (3e), 2-(3-methoxyphenyl) (3f), and 2-(4-methoxyphenyl) (3g)—were directly compared within the same study [1]. Only the para-methoxy isomer 3g showed activity against B. subtilis (19.3 mm zone; MIC 2.5 mg/mL) and C. albicans ATCC 10231 (MIC 2.5 mg/mL). The ortho-methoxy isomer 3e displayed weak, broad-spectrum but low-potency activity (zones 7–9.6 mm across S. aureus, M. luteus, L. monocytogenes, E. faecalis) with no MIC below 20 mg/mL. The meta-methoxy isomer 3f showed moderate activity against S. aureus, M. luteus, E. faecalis, and B. subtilis (zones 8–10.6 mm) but was inactive against both C. albicans strains tested [1]. This regioisomeric dependence demonstrates that the para position of the methoxy group is a critical determinant of both potency and antimicrobial spectrum breadth [1].

Structure-activity relationship Methoxy position Antimicrobial

COX-2 Inhibitory Pharmacophore: Class-Level Evidence for 2-(4-Methoxyphenyl) Substitution in Anti-Inflammatory Imidazo[1,2-a]pyrimidines

2,3-Diarylimidazo[1,2-a]pyrimidines bearing 4-methoxyphenyl substituents at the 2- or 3-position have been reported as selective COX-2 inhibitors [1]. While the specific mono-substituted 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine has not been directly assayed for COX-2 IC₅₀ in the public literature, the class-level SAR indicates that para-methoxyphenyl substitution favors COX-2 binding pocket accommodation via the methoxy oxygen acting as a hydrogen-bond acceptor with the COX-2 active site [1][2]. By contrast, 2,3-diaryl derivatives with halogen substituents alone (Cl, F) show reduced COX-2 selectivity [2]. Quantitative IC₅₀ data for the target compound specifically are not available; this evidence dimension relies on class-level inference from structurally proximate analogs.

COX-2 inhibition Anti-inflammatory Structure-activity relationship

Solubility and Formulation Comparison: Hydrobromide Salt vs. Free Base Forms of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine is commercially available as both the free base (CAS 31555-35-8, ≥97% purity) and the hydrobromide salt (CAS 31555-36-9) . The hydrobromide salt form enhances solubility in polar solvents such as water and DMSO compared to the free base, which exhibits limited aqueous solubility characteristic of the neutral imidazo[1,2-a]pyrimidine core . This formulation distinction is not uniformly available across all 2-arylimidazo[1,2-a]pyrimidine analogs; for example, the 4-chloro (CAS not specified as HBr salt in vendor catalogs) and 4-methyl (CAS not specified as salt) derivatives are predominantly offered only as free bases. The availability of a salt form directly impacts suitability for biochemical and cell-based assays requiring aqueous solubility without DMSO concentrations exceeding 0.1% .

Solubility Hydrobromide salt Formulation

Best Research and Industrial Application Scenarios for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine (CAS 31555-35-8)


Focused Antifungal Screening Libraries Targeting Azole-Resistant Candida Species

Based on its demonstrated MIC of 2.5 mg/mL against two Candida albicans strains (ATCC 26790 and ATCC 10231) and equipotent activity with the best-in-series compounds [1], 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine is a justified inclusion in focused screening decks targeting azole-resistant candidiasis. Its structural divergence from triazole antifungals (distinct heterocyclic core, absence of a triazole ring) provides a complementary mode of potential antifungal action, as supported by molecular docking against fungal CYP51 and DHPS targets [1].

Gram-Positive Antibacterial Lead Optimization Starting from a Bactericidal Scaffold

Compound 3g is the only 2-arylimidazo[1,2-a]pyrimidine in its series to exhibit bactericidal activity (MBC/MIC = 1) against B. subtilis at 2.5 mg/mL [1]. This property, combined with its inactivity against Gram-negative bacteria, positions it as a Gram-positive-selective chemical probe. Medicinal chemistry teams can use this compound as a starting point for structure-activity relationship expansion around the 4-methoxyphenyl motif to improve potency while retaining the favorable bactericidal mechanism [1].

COX-2 Inhibitor Pharmacophore Development and Inflammation Target Validation

Class-level evidence from 2,3-diarylimidazo[1,2-a]pyrimidines indicates that the 4-methoxyphenyl substituent contributes critical hydrogen-bond acceptor functionality for COX-2 active site engagement [2][3]. The mono-substituted parent compound serves as a minimal pharmacophore probe to deconvolute the contribution of the para-methoxy group vs. additional aryl substituents. Procurement of this compound is recommended for inflammation target validation studies where COX-2 selectivity over COX-1 is a key differentiation parameter [2].

Regioisomeric Selectivity Studies: Probing the Role of Methoxy Position in Kinase and GPCR Target Engagement

The dramatic difference in antimicrobial activity across the ortho-, meta-, and para-methoxy regioisomers [1] establishes this compound set as a powerful tool for probing the geometric requirements of methoxy-phenyl recognition in biological targets. Beyond antimicrobial applications, the three regioisomers (compounds 3e, 3f, 3g) can be deployed as a matched molecular pair set to interrogate kinase ATP-binding sites, GPCR orthosteric pockets, or CYP450 enzyme active sites where methoxy positioning influences binding affinity and metabolic stability [1].

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